N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H25N3O5 and its molecular weight is 339.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-(4-acetylpiperazin-1-yl)-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-oxoacetamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Actividad Biológica
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction. This interaction is significant in the context of various hematological malignancies, making this compound a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : Not explicitly stated in the sources but can be derived from the structural formula.
Research indicates that this compound functions primarily as an inhibitor of the menin-MLL interaction. Menin is a protein that plays a crucial role in gene regulation and is implicated in the development of certain types of leukemia when mutated or aberrantly expressed.
Inhibition Studies
In vitro studies have demonstrated that this compound effectively disrupts the menin-MLL interaction, leading to reduced transcriptional activity associated with MLL fusion proteins. This inhibition has been quantified using various biochemical assays, showing promising results in decreasing cell proliferation in leukemia cell lines.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antineoplastic | Inhibits proliferation of MLL-rearranged leukemia cells in vitro. |
Target Interaction | Disrupts menin-MLL interaction, potentially leading to apoptosis in affected cells. |
Pharmacological Potential | May serve as a lead compound for developing new treatments for hematological malignancies. |
Case Studies and Research Findings
- In Vitro Efficacy : A study published in Nature demonstrated that compounds similar to this compound exhibit significant cytotoxicity against MLL-rearranged leukemia cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves modulation of downstream signaling pathways associated with cell survival and proliferation, including the MAPK and PI3K/Akt pathways .
- Animal Models : Preclinical studies using mouse models of leukemia have shown that administration of this compound leads to reduced tumor burden and improved survival rates compared to control groups .
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-12(20)18-6-8-19(9-7-18)15(22)14(21)17-10-13-11-23-16(24-13)4-2-3-5-16/h13H,2-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJMPLDROYPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.